4-bromo-2-ethynyl-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
2284094-92-2 |
|---|---|
Molecular Formula |
C5H2BrNS |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
4-bromo-2-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-5-7-4(6)3-8-5/h1,3H |
InChI Key |
FMXJUEWQEOSIGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Ethynyl 1,3 Thiazole and Its Precursors
Classical and Modern Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole heterocycle is the foundational step in the synthesis of the target compound. Various methods have been developed over more than a century, ranging from classical condensation reactions to sophisticated transition-metal-catalyzed cyclizations.
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between an α-haloketone and a thioamide. wikipedia.org This method remains a prominent route for creating substituted thiazoles. nih.gov In its classic form, the substituents on the final thiazole ring are dictated by the choice of the two starting materials. For the synthesis of 4-substituted thiazoles, the substituent at the 4-position is derived from the α-haloketone.
To prepare halogenated thiazoles such as 4-bromothiazole (B1332970) via this method, a suitably substituted α-haloketone is required. For instance, the reaction of a thioamide with an α,α-dihaloketone can lead to the formation of a 4-halothiazole. Modified conditions for the Hantzsch synthesis have been developed to accommodate sensitive substrates and improve stereoselectivity, such as the Holzapfel-Meyers-Nicolaou modifications which involve cyclocondensation under basic conditions followed by a dehydration step. researchgate.net These adaptations allow for the synthesis of highly functionalized thiazole building blocks. One-pot, multi-component variations of the Hantzsch reaction have also been developed, offering an efficient and environmentally benign pathway to substituted thiazoles. nih.gov
Modern synthetic strategies have introduced novel ways to construct the thiazole ring, including the cyclization of alkynes. One such approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. acs.org The proposed mechanism for this transformation involves a Michael addition of the sulfur nucleophile from the thioamide onto the electron-deficient alkyne of the hypervalent iodine species. This is followed by an intramolecular cyclization and rearrangement, which ultimately furnishes the 2,4-disubstituted thiazole. elsevierpure.com This method represents an elegant way to form the thiazole ring by creating the C4-C5 and S1-C2 bonds in a structured sequence initiated by electrophilic activation of the alkyne.
Transition-metal catalysis has opened new avenues for heterocycle construction, offering high efficiency and selectivity. Several methods have been reported for the synthesis of the thiazole ring itself. organic-chemistry.org
Rhodium-Catalyzed Synthesis : 1-sulfonyl-1,2,3-triazoles can react with thionoesters in the presence of a rhodium(II) catalyst to yield 2,5-disubstituted thiazoles through a process involving a thiazoline (B8809763) intermediate. organic-chemistry.org
Iridium-Catalyzed Synthesis : Thiazoles and selenothiazoles can be synthesized through an iridium-catalyzed ylide insertion reaction, a method that has been applied to the synthesis of the anti-inflammatory drug fanetizole. organic-chemistry.org
Copper-Catalyzed Synthesis : Practical and green approaches include the copper-catalyzed oxidative cyclization of simple starting materials. One such method involves the reaction of aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as the oxidant to form the thiazole ring. nih.gov
These modern catalytic methods provide alternatives to classical condensation reactions, often with milder conditions and broader substrate scopes. organic-chemistry.org
Installation of Bromo and Ethynyl (B1212043) Functionalities
Once the thiazole scaffold is formed, the next critical phase is the precise introduction of the bromine atom at the C4 position and the ethynyl group at the C2 position. The order and method of this functionalization are key to a successful synthesis. The most common and effective route relies on using a di-halogenated precursor, which allows for selective functionalization at one position while leaving the other halogen intact.
Direct regioselective bromination of a pre-formed thiazole ring at the 4-position can be challenging. Electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.com Therefore, a more controlled strategy is required.
The most effective approach for synthesizing 4-bromo-substituted thiazoles involves starting with 2,4-dibromothiazole (B130268) as a key intermediate. researchgate.netnih.govnih.gov The synthesis of the full family of brominated thiazoles has been systematically revisited and optimized, allowing for the production of precursors like 2,4-dibromothiazole without the use of elemental bromine in some cases. nih.gov
The synthetic utility of 2,4-dibromothiazole lies in the differential reactivity of its two bromine atoms. The C2 position of the thiazole ring is more electron-deficient than the C4 position, making the C2-Br bond more susceptible to oxidative addition with palladium(0) catalysts. researchgate.net This difference in reactivity allows for highly regioselective cross-coupling reactions at the 2-position, leaving the bromine atom at the 4-position untouched for potential further transformations. researchgate.netnih.gov
With a reliable method to generate a 4-bromothiazole scaffold bearing a reactive handle at the C2 position (i.e., 2,4-dibromothiazole), the ethynyl group can be installed. The Sonogashira cross-coupling reaction is the premier method for this transformation. chem-station.com This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgmdpi.com
The Sonogashira coupling is exceptionally well-suited for the synthesis of 4-bromo-2-ethynyl-1,3-thiazole from 2,4-dibromothiazole. researchgate.netnih.gov Leveraging the higher reactivity of the C2-Br bond, the reaction can be performed regioselectively. A terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or acetylene (B1199291) gas itself, is coupled to the 2-position of 2,4-dibromothiazole. This "alkynyl-debromination" yields the desired 2-alkynyl-4-bromothiazole structure. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org
Below is a table summarizing typical conditions for this key synthetic step.
| Parameter | Typical Reagents/Conditions | Role | Reference |
|---|---|---|---|
| Substrate | 2,4-Dibromothiazole | Heteroaryl halide | researchgate.net, nih.gov |
| Alkyne Source | Terminal Alkyne (e.g., Trimethylsilylacetylene) | C(sp) nucleophile precursor | gelest.com |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition | chem-station.com |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne | chem-station.com |
| Base | Amine (e.g., Triethylamine, Diisopropylamine) | Deprotonates the alkyne, neutralizes HX | organic-chemistry.org |
| Solvent | THF, DMF, Toluene | Reaction medium | researchgate.net, mdpi.com |
This regioselective Sonogashira coupling on 2,4-dibromothiazole represents the most direct and high-yielding route to the target compound, this compound, making it a cornerstone of synthetic strategies in this chemical space. researchgate.netnih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of complex heterocyclic molecules like this compound is increasingly benefiting from advanced methodologies that prioritize efficiency, speed, and environmental sustainability. Modern techniques such as microwave-assisted synthesis and catalyst-free approaches are pivotal in overcoming the limitations of conventional methods, which often involve long reaction times, harsh conditions, and the use of hazardous materials. bepls.comdocumentsdelivered.com These innovative strategies align with the principles of green chemistry by minimizing waste, reducing energy consumption, and employing safer reagents and solvents. nih.gov
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of heterocyclic rings and subsequent functionalization. nih.govorientjchem.org The use of microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govscielo.br
For the synthesis of the 4-bromo-1,3-thiazole core, microwave energy can significantly enhance the efficiency of classical reactions like the Hantzsch thiazole synthesis. bepls.com By irradiating a mixture of the appropriate α-haloketone and a thioamide, the reaction time can be reduced from several hours to mere minutes. nih.gov For instance, the synthesis of various thiazole derivatives has been achieved in 4–8 minutes under microwave irradiation at 150 °C, showcasing the method's capacity for rapid scaffold construction. nih.gov
The introduction of the ethynyl group at the 2-position of the thiazole ring is typically achieved via a Sonogashira cross-coupling reaction. organic-chemistry.orgmdpi.com Microwave heating has proven exceptionally effective for this transformation. organic-chemistry.orgorganic-chemistry.org The palladium-catalyzed coupling of a 2-halothiazole precursor with a terminal alkyne can be completed in 5-25 minutes with excellent yields under controlled microwave irradiation. organic-chemistry.orgmdpi.com Specifically, the Sonogashira protocol has been successfully applied to achieve alkynyl-debromination of 2,4-dibromothiazole, yielding 2-alkynyl-4-bromothiazoles, which are direct precursors or analogues of the target compound. nih.govresearchgate.net This demonstrates the feasibility of using microwave assistance for the crucial C-C bond formation step. Furthermore, advancements have led to the development of microwave-assisted Sonogashira reactions in environmentally benign solvents like water, eliminating the need for traditional amine solvents and inert gas protection. rsc.org
| Reaction Type | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Thiazole Synthesis | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | 500 W, 150 °C | 4–8 min | High/Efficient | nih.gov |
| Sonogashira Coupling | Aryl halides, Trimethylsilylacetylene | 100–120 °C | 2–10 min | Good to Excellent | mdpi.com |
| Sonogashira Coupling | Aryl iodides/bromides, Terminal alkynes | - | 5–25 min | 80-95% | organic-chemistry.org |
| Sonogashira/Heteroannulation | N-(3-chloropyrazin-2-yl)-methanesulfonamide, Terminal acetylenes | 150 °C | 20 min | - | organic-chemistry.org |
| Benzothiazine Synthesis | 2-aminobenzenethiol, Diketones | 800 W | - | High |
Catalyst-Free and Environmentally Benign Approaches
In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes that minimize or eliminate the need for catalysts, particularly those based on heavy metals. documentsdelivered.com Concurrently, the replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water, glycerol (B35011), or deep eutectic solvents (DESs) is a key focus. nih.govresearchgate.net
The synthesis of the thiazole nucleus can be achieved under greener conditions. For example, one-pot multi-component procedures using reusable solid-supported catalysts offer an eco-friendly alternative to traditional methods. mdpi.com In some cases, reactions can proceed without any catalyst at all. The synthesis of 2-arylbenzothiazoles, a related heterocyclic system, has been successfully demonstrated in glycerol at ambient temperature without a catalyst, highlighting the potential for catalyst-free cyclizations. nih.gov Similarly, the reaction of dithiocarbamates with α-halocarbonyl compounds has been reported in water without a catalyst to produce substituted thiazoles. bepls.com
While the Sonogashira reaction is inherently catalyst-dependent, greener variations have been developed. These include copper-free protocols, which reduce the environmental and toxicological impact associated with copper co-catalysts. mdpi.com Microwave-assisted, solvent-free, and Cu(I)-free Sonogashira couplings have been developed using recyclable palladium catalysts in ionic liquids, which serve as both the catalytic medium and catalyst stabilizer. mdpi.com Such approaches significantly enhance the environmental profile of the synthesis by eliminating volatile organic solvents and minimizing metal waste. mdpi.com The use of deep eutectic solvents (DESs) as both solvent and catalyst is another promising green strategy that has been successfully applied to the synthesis of other nitrogen- and sulfur-containing heterocycles. researchgate.net
| Approach | Key Features | Reactants | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Green Hantzsch Synthesis | Reusable catalyst, Ultrasonic irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid | 79–90% | mdpi.com |
| Catalyst-Free Thiazole Synthesis | Catalyst-free, Green solvent | Dithiocarbamates, α-halocarbonyls | Water, Reflux | 75–90% | bepls.com |
| Catalyst-Free Benzothiazole Synthesis | Catalyst-free, Green solvent, Ambient temp. | 2-aminothiophenols, Aromatic aldehydes | Glycerol | - | nih.gov |
| Ligand-Free Benzothiazole Synthesis | Recyclable nanoparticles, Ligand-free | Aryl halides, 2-mercaptobenzothiazole | CuFe₂O₄ nanoparticles in PEG-400 | Good to Excellent | researchgate.neteurjchem.com |
| Solvent & Cu(I)-Free Sonogashira | Microwave-assisted, Cu(I)-free | 4-bromoanisole, Phenylacetylene | Ionic Liquid [Cₙmim][NTf₂] | Almost Quantitative | mdpi.com |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Ethynyl 1,3 Thiazole
Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Position
The bromine atom at the C4 position of the thiazole (B1198619) ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and alkenyl groups.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl and heteroaryl-aryl structures. In the context of 4-bromo-thiazole derivatives, this reaction provides an effective route for introducing aromatic and heteroaromatic moieties at the C4 position. While direct studies on 4-bromo-2-ethynyl-1,3-thiazole are not extensively detailed, research on closely related 4-bromo-2,4'-bithiazole systems demonstrates the viability of this approach.
In a representative synthetic sequence, a 4-bromo-2-substituted-thiazole can first be converted to its corresponding boronic ester via a Miyaura borylation. This intermediate can then be coupled with various aryl or heteroaryl halides under standard Suzuki-Miyaura conditions. For instance, the borylation of 4-bromo-2,4'-bithiazoles has been achieved using bis(pinacolato)diboron in the presence of a palladium catalyst like Pd(OAc)₂ with a dppf ligand, followed by coupling with a halide partner. rsc.org This two-step sequence highlights the reactivity of the C4-bromo position and its utility in constructing complex linked heterocyclic systems. The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Sequence with 4-Bromo-thiazole Analogs rsc.org
| Step | Reagents & Conditions | Purpose |
| 1. Borylation | Bis(pinacolato)diboron, Pd(OAc)₂, dppf, KOAc, 1,4-dioxane, 110 °C | Conversion of C4-Br to a C4-B(pin) group |
| 2. Coupling | Aryl/Heteroaryl Halide, Pd Catalyst, Base (e.g., K₃PO₄), Solvent | Formation of a new C-C bond at the C4 position |
Sonogashira Coupling for Extended Alkyne Systems
The Sonogashira coupling reaction is the method of choice for coupling terminal alkynes with aryl or vinyl halides. nih.gov When considering the derivatization of this compound, an interesting question of regioselectivity arises. Studies on the precursor molecule, 2,4-dibromothiazole (B130268), have shown that Sonogashira coupling occurs preferentially at the C2 position. nih.govresearchgate.net This higher reactivity at C2 is a key consideration.
Therefore, direct Sonogashira coupling at the C4-bromine of this compound to create extended di-alkyne systems may be challenging to achieve directly without protecting the existing C2-ethynyl group. The initial synthesis of 2-alkynyl-4-bromothiazoles is itself achieved via a regioselective Sonogashira reaction on 2,4-dibromothiazole, which leaves the C4-bromine untouched for subsequent transformations. nih.govresearchgate.net This inherent reactivity pattern suggests that alternative coupling strategies are typically employed for substitution at the C4 position when an unprotected ethynyl (B1212043) group is present at C2.
Heck Reactions for Alkenylation
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction provides a direct pathway to introduce alkenyl groups onto the thiazole core at the C4 position. Generally, aryl bromides are effective substrates for the Heck reaction, coupling with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov
While specific examples detailing the Heck reaction on this compound are limited, the general applicability of this reaction to bromo-heterocycles suggests it is a viable strategy for alkenylation. nih.gov The reaction conditions would typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an organic or inorganic base. One of the key advantages of the Heck reaction is its frequent high stereoselectivity, often yielding the trans-alkene product. organic-chemistry.org
Negishi and Stille Coupling Considerations
Both Negishi and Stille couplings are robust methods for C-C bond formation, and studies on 2-substituted-4-bromothiazoles have shown their utility in derivatizing the C4 position. These reactions often proceed via a different mechanism that can overcome the reactivity challenges seen in other coupling methods.
A successful strategy involves an initial halogen-metal exchange at the C4 position. For example, the 4-bromothiazole (B1332970) derivative can be treated with n-butyllithium to form a highly reactive 4-lithio-thiazole intermediate. This intermediate can then undergo transmetalation with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent for Negishi coupling, or with an organotin salt (e.g., Bu₃SnCl) for Stille coupling. nih.govresearchgate.net This organometallic intermediate is then coupled with another aryl or vinyl halide in the presence of a palladium catalyst.
Comparative studies on the synthesis of 2,4'-bithiazoles have shown that the Negishi coupling route often provides superior yields compared to the Stille coupling for these substrates. nih.govresearchgate.net
Table 2: Comparison of Negishi and Stille Coupling Yields for 4-Bromo-thiazole Analogs nih.govresearchgate.net
| Coupling Method | Transmetalation Reagent | General Yield Range | Notes |
| Negishi | ZnCl₂ | 88-97% | Generally high-yielding and efficient for these systems. |
| Stille | Bu₃SnCl | 58-62% | Proceeds less smoothly with lower yields compared to Negishi. |
Reactivity of the Ethynyl Group
The terminal alkyne at the C2 position of the thiazole ring is a highly valuable functional group, primarily for its ability to participate in cycloaddition reactions.
Click Chemistry Applications
The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." tcichemicals.com This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (R-N₃). chemrxiv.org
The CuAAC reaction is known for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple purification. tcichemicals.comchemrxiv.org This makes it an exceptionally powerful tool for bioconjugation, materials science, and drug discovery. The 2-ethynyl-thiazole moiety can be readily "clicked" onto molecules containing an azide group, such as peptides, polymers, or fluorescent probes, to create more complex and functionalized structures. The resulting triazole ring is not merely a linker; it is chemically stable and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final molecule.
Intramolecular Cyclization Reactions Involving the Alkyne
The ethynyl group at the C2 position of the thiazole ring is a key functionality for constructing fused heterocyclic systems through intramolecular cyclization. While direct examples involving this compound are specific to patented literature, the principle is well-established in organic chemistry. Such reactions typically involve the introduction of a nucleophilic or reactive group elsewhere on the molecule that can attack the alkyne moiety.
For a cyclization to occur, a precursor must be synthesized where a reactive partner is tethered to the thiazole core, often via the C4 or C5 position or the nitrogen atom. The reaction is then typically triggered by heat or a catalyst. For instance, a tethered nucleophile, such as an amine or thiol, could attack one of the sp-hybridized carbons of the alkyne, leading to the formation of a new ring fused to the thiazole. The regioselectivity of this cyclization (i.e., the size of the new ring) is governed by factors like the length and flexibility of the tether, as well as the reaction conditions. Base-catalyzed intramolecular cyclizations are common for systems containing acidic protons or groups that can be readily deprotonated to initiate the nucleophilic attack.
Electrophilic and Nucleophilic Additions to the Triple Bond
The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic addition reactions, providing a direct route to functionalize this part of the molecule.
Electrophilic Addition: In an electrophilic addition, the π-electrons of the alkyne attack an electrophile. This typically proceeds through a two-step mechanism involving a carbocation intermediate. For example, the reaction with hydrogen halides (HX) would lead to the formation of vinyl halides. The initial attack of the π-bond on the electrophile (e.g., a proton) forms a vinyl carbocation, which is then attacked by the halide anion. The regioselectivity of such additions is influenced by the electronic properties of the thiazole ring.
Nucleophilic Addition: The triple bond can also be attacked by nucleophiles, particularly when the alkyne is activated. While not a classical Michael acceptor, the ethynyl group on the electron-deficient thiazole ring can react with various nucleophiles. wikipedia.org This type of reaction, known as a nucleophilic conjugate addition, involves the attack of a nucleophile at the β-carbon of the alkyne. wikipedia.org Common nucleophiles for this transformation include amines, thiols, and enolates. The reaction mechanism involves the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the final product. wikipedia.org
Table 1: Representative Addition Reactions to the Ethynyl Group
| Reaction Type | Reagent | Product Type | Mechanism Steps |
| Electrophilic Addition | HBr | Vinyl Bromide | 1. π-bond attacks H⁺ to form a vinyl carbocation. 2. Br⁻ attacks the carbocation. |
| Electrophilic Addition | Br₂ | Dibromoalkene | 1. Formation of a bromonium ion intermediate. 2. Attack by Br⁻. |
| Nucleophilic Addition | R₂NH (Amine) | Enamine | 1. Amine attacks the β-carbon of the alkyne. 2. Protonation of the resulting carbanion. |
| Nucleophilic Addition | RSH (Thiol) | Vinyl Sulfide | 1. Thiol attacks the β-carbon of the alkyne. 2. Protonation of the resulting carbanion. |
Halogen-Dance Reactions and Regioselective Functionalization of the Thiazole Ring
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org This reaction is a powerful tool for achieving functionalization at positions that are otherwise difficult to access. In the context of this compound, this rearrangement offers a strategic pathway for regioselective derivatization of the thiazole ring.
The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures. nih.govresearchgate.net The base abstracts a proton from the most acidic position on the thiazole ring, which is the C5 position. This generates a lithiated intermediate. This intermediate can then induce the migration of the bromine atom from the C4 to the C5 position. This process is thermodynamically driven, leading to the more stable isomer. wikipedia.org The newly formed C4-lithiated species can then be trapped by an electrophile (E+), allowing for the introduction of a new functional group at the C4 position. This sequence of deprotonation-halogen migration-electrophilic quench allows for precise control over the substitution pattern on the thiazole ring. Even long-range halogen migrations between different thiazole rings in bithiazole systems have been observed. nih.govresearchgate.netresearchgate.net
Table 2: Halogen Dance Reaction on a Bromothiazole Moiety
| Step | Reagents/Conditions | Intermediate/Product | Purpose |
| 1. Deprotonation | Strong Base (e.g., LDA, LiHMDS), THF, -78 °C | 5-Lithio-4-bromo-2-ethynyl-1,3-thiazole | Generation of the initial carbanion. |
| 2. Halogen Migration | Warming | 4-Lithio-5-bromo-2-ethynyl-1,3-thiazole | Isomerization to a new organolithium species. |
| 3. Electrophilic Quench | Electrophile (E⁺) (e.g., R-CHO, CO₂, R-X) | 4-Substituted-5-bromo-2-ethynyl-1,3-thiazole | Introduction of a new functional group at C4. |
Functional Group Interconversions and Further Derivatization
Both the bromo and ethynyl functional groups on this compound are valuable handles for a wide array of subsequent transformations, enabling the synthesis of a diverse library of derivatives.
The bromine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions. For instance, in reactions analogous to those performed on 2-substituted 4-bromothiazoles, the bromine can be replaced with various organic fragments. nih.govresearchgate.net This is commonly achieved through palladium-catalyzed reactions such as Suzuki (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings. nih.govresearchgate.net Furthermore, the bromine can undergo a bromine-lithium exchange upon treatment with an organolithium reagent like n-butyllithium. nih.govresearchgate.net The resulting 4-lithiothiazole is a potent nucleophile that can react with a wide range of electrophiles.
The terminal alkyne at the C2 position is also highly versatile. It can participate in Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. nih.govresearchgate.net The terminal proton of the alkyne is acidic and can be removed by a suitable base to generate a thiazolyl acetylide. This acetylide is a strong nucleophile that can be used in additions to carbonyl compounds or in other coupling reactions. Additionally, the alkyne can undergo hydration to form a methyl ketone or be reduced to either an alkene or an alkane, depending on the reaction conditions. fiveable.mevanderbilt.edu
Table 3: Key Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| C4-Bromine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C4-Aryl / C4-Vinyl |
| C4-Bromine | Stille Coupling | R-Sn(Bu)₃, Pd catalyst | C4-Aryl / C4-Vinyl |
| C4-Bromine | Negishi Coupling | R-ZnX, Pd catalyst | C4-Alkyl / C4-Aryl |
| C4-Bromine | Bromo-Lithium Exchange | n-BuLi, then E⁺ | C4-E (various electrophiles) |
| C2-Ethynyl | Sonogashira Coupling | R-X, Pd/Cu catalyst, Base | C2-Alkynyl-R |
| C2-Ethynyl | Deprotonation-Alkylation | Base, then R-X | C2-Alkynyl-R |
| C2-Ethynyl | Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | C2-Acetyl (Methyl Ketone) |
| C2-Ethynyl | Reduction to Alkene | H₂, Lindlar's catalyst | C2-Vinyl |
| C2-Ethynyl | Reduction to Alkane | H₂, Pd/C | C2-Ethyl |
Application of 4 Bromo 2 Ethynyl 1,3 Thiazole As a Building Block in Complex Molecular Architectures
Construction of Advanced Heterocyclic Systems and Polycycles
The dual reactivity of 4-bromo-2-ethynyl-1,3-thiazole allows for its use in synthetic pathways that rapidly increase molecular complexity. Both the C-Br bond and the C-H bond of the alkyne can be functionalized through well-established catalytic cycles, making this compound a potent precursor for diverse heterocyclic and polycyclic systems.
The bromine atom at the C4 position is readily displaced through palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can introduce new aromatic rings, directly linking them to the thiazole (B1198619) core. Similarly, Stille coupling with organostannanes or Heck coupling with alkenes can be employed to form new carbon-carbon bonds at this position.
The terminal ethynyl (B1212043) group at the C2 position is particularly useful for another set of powerful transformations. It can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides, extending the π-conjugated system. researchgate.netgelest.comresearchgate.net Furthermore, the alkyne is a classic substrate for Huisgen 1,3-dipolar cycloadditions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgsigmaaldrich.com This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, fusing the original thiazole scaffold with another molecular fragment.
The strategic combination of these reactions allows for the synthesis of elaborate polycyclic architectures. A synthetic route could involve a Sonogashira reaction at the bromo position first, followed by a click reaction on the ethynyl group, or vice versa. This sequential functionalization provides precise control over the final structure.
| Reactive Site | Reaction Type | Coupling Partner Example | Resulting Structure Type |
|---|---|---|---|
| C4-Br | Suzuki Coupling | Phenylboronic acid | 4-Phenyl-2-ethynyl-1,3-thiazole |
| C4-Br | Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)-2-ethynyl-1,3-thiazole |
| C2-Ethynyl | Sonogashira Coupling | Bromobenzene | 4-Bromo-2-(phenylethynyl)-1,3-thiazole |
| C2-Ethynyl | CuAAC (Click Chemistry) | Benzyl azide | 4-Bromo-2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole |
| C4-Br and C2-Ethynyl (Sequential) | Suzuki then CuAAC | 1. Phenylboronic acid 2. Benzyl azide | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-phenyl-1,3-thiazole |
Design of Scaffolds for Chemical Biology Research
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govekb.eg The ability to easily diversify the this compound core makes it an attractive starting point for designing novel molecular frameworks for chemical biology.
In drug discovery, the generation of molecular libraries with diverse substituents is crucial for exploring structure-activity relationships. This compound provides two independent modification points for this purpose. The bromo group can be used in cross-coupling reactions to introduce a wide variety of aryl and heteroaryl groups, which can probe binding pockets in proteins for hydrophobic and π-stacking interactions. nih.gov The ethynyl group can be functionalized, for example, through click chemistry, to attach different polar groups, linkers, or other pharmacophores. chemrxiv.org This modular approach allows for the systematic construction of libraries of potential ligands for screening against biomolecular targets like enzymes and receptors. The synthesis focuses on creating the chemical scaffold itself, independent of its ultimate biological performance.
Chemical probes are essential tools for studying biological processes. A key feature of a useful probe is a reporter tag (e.g., a fluorescent dye, biotin) and a reactive handle for attaching it to a molecule of interest. The terminal alkyne of this compound serves as a bio-orthogonal handle. sigmaaldrich.com This means it is chemically inert to most biological functional groups but reacts selectively and efficiently with a partner functional group, typically an azide, via click chemistry.
This property allows the thiazole scaffold to be incorporated into a larger bioactive molecule. Subsequently, the alkyne handle can be used to attach a reporter tag without interfering with the molecule's interaction with its biological target. This strategy is widely used to create probes for target identification, imaging, and mechanistic studies in cell biology. The design and synthesis of such probes leverage the unique reactivity of the ethynyl group for chemoselective ligation.
Precursors for Functional Materials Science
The conjugated electronic system of the thiazole ring, combined with the reactive ethynyl and bromo functionalities, makes this compound a promising precursor for advanced organic materials with applications in optics and electronics.
Many organic fluorescent dyes are built around a π-conjugated core that includes heterocyclic rings. The thiazole moiety is a component of well-known dyes such as Thiazole Orange. nih.gov The intrinsic conjugation between the thiazole ring and the ethynyl group in this compound forms a basic chromophore. This conjugation can be extended through chemical reactions to create molecules that absorb and emit light at different wavelengths.
Specifically, Sonogashira coupling at the C4-bromo position can be used to attach various electron-donating or electron-accepting aromatic groups. This creates a "push-pull" system, a common design for fluorescent dyes, where intramolecular charge transfer (ICT) can occur upon photoexcitation, leading to strong fluorescence. By systematically varying the coupled aromatic group, the photophysical properties (absorption and emission maxima, quantum yield) of the resulting dyes can be finely tuned.
| Substituent at C4-Position | Expected Electronic Effect | Predicted Impact on Emission Wavelength |
|---|---|---|
| -H (after debromination) | Neutral | Baseline (e.g., UV/Violet) |
| -Phenyl (via Suzuki coupling) | Extended Conjugation | Bathochromic Shift (Blue) |
| -N,N-Dimethylaniline (via Suzuki coupling) | Strong Electron Donor | Significant Bathochromic Shift (Green/Yellow) |
| -Nitrophenyl (via Suzuki coupling) | Strong Electron Acceptor | Complex effect, potential quenching or red shift |
Thiazole is considered an electron-deficient heterocycle and is frequently incorporated into organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells. semanticscholar.orgresearchgate.net Conjugated polymers containing ethynylene (-C≡C-) linkers are also of great interest due to their rigid structure, which can promote planarity and enhance charge transport.
This compound is an ideal AB-type monomer for synthesizing conjugated polymers via Sonogashira step-growth polymerization. researchgate.net In this reaction, the bromo- end of one monomer couples with the ethynyl- end of another, leading to the formation of a long polymer chain with alternating thiazole and ethynylene units. Such polymers would possess a highly conjugated backbone, a prerequisite for electrical conductivity. The electron-deficient nature of the thiazole ring would make these materials potential n-type or ambipolar semiconductors. The properties of the resulting polymer could be further tuned by creating copolymers with other aromatic or heteroaromatic monomers.
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the application of the chemical compound This compound as a building block in photovoltaic and light-emitting diode applications.
While the broader class of thiazole-containing compounds has been investigated for its potential in organic electronics, the specific utility and performance of materials derived from this compound in photovoltaic or light-emitting diode devices have not been reported in the available scientific literature. Consequently, no detailed research findings or data for inclusion in tables could be retrieved.
Therefore, the section on "Photovoltaic and Light-Emitting Diode Applications" for the article on "this compound" cannot be provided at this time due to the absence of relevant scientific information.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethynyl 1,3 Thiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped.
The 1D ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the core structure of 4-bromo-2-ethynyl-1,3-thiazole. The simplicity of the expected spectra is a direct reflection of the molecule's symmetry and the number of unique proton and carbon environments.
The ¹H NMR spectrum is predicted to display two distinct singlets, corresponding to the two protons in the molecule. The ethynyl (B1212043) proton (≡C-H) is expected to resonate in the region of δ 3.0–3.5 ppm, a characteristic chemical shift for terminal alkynes. The single proton on the thiazole (B1198619) ring (H-5) would appear further downfield, likely in the range of δ 8.0–8.2 ppm. This significant downfield shift is attributed to the deshielding effects of the heterocyclic aromatic system and the adjacent sulfur atom. For comparison, the H-5 proton in the related compound 2-bromo-4-phenyl-1,3-thiazole is observed as a singlet at δ 8.16 ppm. researchgate.net
The ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom. The carbons of the ethynyl group (C≡CH) typically appear between δ 70 and 90 ppm. The three carbons of the thiazole ring would have characteristic shifts influenced by the attached substituents (bromine, sulfur, nitrogen, and the ethynyl group). The C-2 carbon, bonded to the ethynyl group, would be significantly influenced by the triple bond. The C-4 carbon, bearing the bromine atom, would be shifted by halogen-induced effects, while the C-5 carbon would resonate in the aromatic region.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This interactive table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established chemical shift ranges and data from analogous structures.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (ethynyl) | ¹H | 3.0 - 3.5 | Singlet (s) |
| H-5 | ¹H | 8.0 - 8.2 | Singlet (s) |
| C-2 | ¹³C | 140 - 145 | - |
| C-4 | ¹³C | 120 - 125 | - |
| C-5 | ¹³C | 125 - 130 | - |
| C ≡CH | ¹³C | 80 - 85 | - |
| C≡C H | ¹³C | 75 - 80 | - |
While 1D NMR suggests the presence of specific functional groups, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, no cross-peaks would be expected in the COSY spectrum, as the two protons are separated by five bonds and are therefore not coupled. This lack of correlation provides negative evidence that supports the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. For the target molecule, it would show a clear cross-peak connecting the thiazole proton signal (H-5) to the thiazole carbon signal (C-5), confirming their direct linkage.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, several key correlations would be expected:
A correlation between the ethynyl proton and the C-2 carbon of the thiazole ring, confirming the position of the ethynyl substituent.
Correlations from the H-5 proton to the C-4 and C-5 carbons, definitively placing the bromine atom at the C-4 position.
Expected Key 2D NMR Correlations for this compound
This table outlines the crucial correlations expected in HSQC and HMBC spectra that would confirm the molecular structure.
| Experiment | Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
| HSQC | H-5 | C-5 | Confirms direct H-5 to C-5 bond. |
| HMBC | H (ethynyl) | C-2 | Confirms ethynyl group is attached to C-2. |
| HMBC | H-5 | C-4 | Confirms bromine is at C-4 and H is at C-5. |
| HMBC | H-5 | C-2 | Establishes connectivity across the thiazole ring. |
For fluorinated analogs, such as a hypothetical "2-ethynyl-4-fluoro-1,3-thiazole," ¹⁹F NMR spectroscopy would be a primary characterization technique. Fluorine-19 is a 100% abundant, spin-½ nucleus with a high gyromagnetic ratio, making it a highly sensitive NMR probe. A ¹⁹F NMR spectrum would show a signal whose chemical shift is highly sensitive to the electronic environment, confirming the presence of fluorine on the thiazole ring. Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H-5) or carbons (e.g., C-4, C-5, C-2) would provide additional structural confirmation through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₅H₂BrNS), HRMS is critical for confirming its atomic composition. uni.lu
The presence of bromine is readily identified by its characteristic isotopic pattern, as it has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The calculated monoisotopic mass for C₅H₂⁷⁹BrNS is 186.9091 Da. uni.lu An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the proposed formula.
Predicted HRMS Data for this compound (C₅H₂BrNS)
This table details the calculated exact masses for the primary molecular ions, highlighting the characteristic isotopic signature of bromine.
| Ion Formula | Isotope Composition | Calculated m/z |
| [M]⁺ | ¹²C₅¹H₂⁷⁹Br¹⁴N¹³²S | 186.9091 |
| [M+2]⁺ | ¹²C₅¹H₂⁸¹Br¹⁴N¹³²S | 188.9071 |
| [M+H]⁺ | ¹²C₅¹H₃⁷⁹Br¹⁴N¹³²S | 187.9169 |
| [M+H+2]⁺ | ¹²C₅¹H₃⁸¹Br¹⁴N¹³²S | 189.9149 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its key structural features.
The most diagnostic peaks would be those associated with the terminal alkyne. A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretch would appear as a weaker absorption in the region of 2100–2200 cm⁻¹. The spectrum would also contain absorptions characteristic of the thiazole ring, including C=N and C=C stretching vibrations typically found between 1400 and 1600 cm⁻¹. For the parent thiazole ring, characteristic vibrations are well-documented. nist.gov The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.
Expected IR Absorption Frequencies for this compound
This table lists the principal vibrational modes and their expected frequencies in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | ≡C-H Stretch (Alkyne) | Strong, Sharp |
| ~2150 | C≡C Stretch (Alkyne) | Weak |
| 1400 - 1600 | C=N / C=C Stretch (Thiazole Ring) | Medium |
| <700 | C-Br Stretch | Medium |
X-ray Crystallography for Solid-State Structural Determination and Conformation
If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the 1,3-thiazole ring and the linear geometry of the ethynyl group. It would also provide precise measurements of key bond distances, such as the C-Br, C-S, C=N, and C≡C bonds. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-stacking of the thiazole rings or potential halogen bonding involving the bromine atom, which can influence the material's bulk properties.
Data from the closely related compound 2-bromo-4-phenyl-1,3-thiazole, which crystallizes in a monoclinic system, can serve as a reference for the type of structural parameters that would be obtained. researchgate.net
Representative Crystallographic Data from an Analogous Compound (2-Bromo-4-phenyl-1,3-thiazole) researchgate.net
This table presents crystallographic data for a similar molecule to illustrate the type of information obtained from X-ray analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8934 |
| b (Å) | 10.6591 |
| c (Å) | 13.8697 |
| β (°) | 90.812 |
| C-Br Bond Length (Å) | ~1.87 |
| C-S Bond Lengths (Å) | ~1.72 - 1.74 |
Computational and Theoretical Investigations of 4 Bromo 2 Ethynyl 1,3 Thiazole
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. For substituted thiazoles, DFT is employed to optimize molecular geometry and calculate electronic properties that govern the molecule's behavior. researchgate.netscispace.com
Studies on related thiazole (B1198619) derivatives have shown that DFT, often using functionals like B3LYP, can reliably predict molecular structures and vibrational frequencies. scispace.comnih.gov The electronic properties of 4-bromo-2-ethynyl-1,3-thiazole, such as the distribution of electron density and the energies of molecular orbitals, are significantly influenced by the electronegative bromine atom, the electron-withdrawing thiazole ring, and the π-system of the ethynyl (B1212043) group. These features dictate the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. acs.orgwuxibiology.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich thiazole ring and the ethynyl group, while the LUMO would likely be located over the thiazole ring, influenced by the bromine atom.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netphyschemres.org A lower chemical hardness and higher electrophilicity index suggest greater reactivity.
Table 1: Representative Global Reactivity Descriptors for a Substituted Thiazole Derivative
| Parameter | Formula | Typical Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -9.1 to -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | -0.5 to 3.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~8.0 to 12.5 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 8.5 to 9.1 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.5 to -3.5 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | ~4.0 to 6.25 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | ~4.5 to 2.8 | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | ~1.0 to 2.5 | Propensity of a species to accept electrons |
Note: The values presented are illustrative, based on calculations for various substituted thiazole derivatives, and serve to represent the typical range for this class of compounds. researchgate.net
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgdeeporigin.com These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
In an MESP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. deeporigin.com
For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom of the thiazole ring and the triple bond of the ethynyl group, making these sites potential nucleophiles. Conversely, a region of positive potential might be observed around the hydrogen atom of the ethynyl group and near the bromine atom, indicating electrophilic character.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which has a degree of rotational freedom around the bond connecting the ethynyl group to the thiazole ring, MD simulations can provide insights into its conformational preferences and flexibility. dntb.gov.uanih.gov
By simulating the molecule's behavior over a period of time (from picoseconds to nanoseconds), researchers can explore the potential energy surface and identify stable, low-energy conformations. nih.govrsc.org This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape and flexibility play a significant role in molecular recognition. MD simulations can reveal the stability of different conformers and the energy barriers between them. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. laccei.org These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net
For a theoretical QSAR study of this compound and its analogs, the focus would be on calculating a variety of molecular descriptors derived from the compound's structure. These descriptors can be categorized as constitutional, topological, geometric, and electronic. laccei.orgnih.gov Statistical methods, such as multiple linear regression, are then used to develop a model that predicts the activity based on these descriptors. nih.gov The goal is to understand which structural features are most important for a given activity, guiding the design of new compounds with improved properties.
Table 2: Examples of Theoretical Molecular Descriptors for QSAR Models
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Polar Surface Area (PSA) | Electron distribution and reactivity |
| Quantum-Chemical | Atomic Charges, Electronegativity, Chemical Hardness | Detailed electronic structure and reactivity parameters |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. nih.gov By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway, including transition states and intermediates. researchgate.net
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or additions to the ethynyl group, computational methods can be used to:
Identify Transition States: Locate the highest energy point along the reaction coordinate, which determines the activation energy.
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, providing insight into the reaction rate.
Visualize Reaction Pathways: Map the geometric changes that the molecule undergoes as it transforms from reactant to product. nih.gov
For instance, in the synthesis of thiazole derivatives, computational studies can help confirm the proposed reaction mechanism by comparing the calculated energies of different possible pathways and intermediates, thereby elucidating the most favorable route. nih.gov
Conclusion and Future Perspectives in 4 Bromo 2 Ethynyl 1,3 Thiazole Research
Summary of Current Research Landscape
The current body of scientific literature indicates that 4-bromo-2-ethynyl-1,3-thiazole is an emerging molecule with limited dedicated research. However, the foundational knowledge of its constituent parts, the bromothiazole and ethynyl-thiazole systems, is well-established. Thiazole (B1198619) rings are integral components in many compounds that exhibit significant biological and pharmacological activities. They are found in pharmaceuticals, antibiotic-like compounds, and agents used against multidrug-resistant tumor cell lines.
Brominated thiazoles, including isomers like 2-bromothiazole (B21250) and 4-bromothiazole (B1332970), are recognized as crucial synthetic precursors for creating functionalized materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. Similarly, ethynyl-substituted heterocycles are pivotal in the synthesis of conjugated systems and for bio-orthogonal chemistry applications. Research on related brominated benzofused thiadiazoles highlights their importance as precursors for dyes used in photovoltaic materials. The investigation into thiazole-based analogues has also revealed potent activities against cancer, underscoring the therapeutic potential of this heterocyclic scaffold. Thus, while direct studies are sparse, the research landscape of related compounds suggests that this compound is a promising, yet underexplored, chemical entity.
Emerging Synthetic Strategies and Reaction Pathways
The synthesis of this compound and its derivatives can be approached through modern synthetic methodologies developed for related heterocyclic systems. Emerging strategies focus on the efficient and selective introduction of both the bromine and ethynyl (B1212043) functionalities onto the thiazole core.
Key Synthetic Approaches:
Sequential Bromination: The synthesis of various bromothiazoles has been revisited and optimized, often involving sequential bromination and debromination steps starting from readily available precursors like 2-aminothiazole. These methods have been refined to avoid the use of elemental bromine, making them more suitable for modern synthetic efforts.
Introduction of the Ethynyl Group: The ethynyl moiety is typically introduced via Sonogashira cross-coupling reaction on a halogenated thiazole precursor. This powerful carbon-carbon bond-forming reaction provides a direct route to install the alkyne.
Ring Formation: The classic Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, remains a fundamental approach. Modern variations of this and other cyclization and condensation reactions are continually being developed to create substituted thiazoles with high efficiency.
The reactivity of this compound is dictated by its two key functional groups. The bromine atom at the 4-position is susceptible to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. The terminal alkyne at the 2-position is highly versatile, able to participate in Sonogashira couplings, "click" chemistry such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and Glaser couplings. This dual reactivity allows for programmed, stepwise functionalization of the molecule.
| Reaction Type | Functional Group | Potential Application |
| Suzuki Coupling | 4-Bromo | Synthesis of bi-aryl thiazoles |
| Sonogashira Coupling | 4-Bromo / 2-Ethynyl | Formation of conjugated polymers, macrocycles |
| Heck Coupling | 4-Bromo | Alkenylation of the thiazole ring |
| Stille Coupling | 4-Bromo | Introduction of organotin-derived fragments |
| CuAAC ("Click" Chemistry) | 2-Ethynyl | Bioconjugation, chemical probe labeling |
Untapped Potential in Materials Science and Chemical Probe Development
The unique bifunctional nature of this compound presents significant, yet largely unexplored, opportunities in advanced materials and chemical biology.
In materials science , the compound is an ideal building block for creating novel organic conjugated materials. The combination of the electron-rich thiazole ring and the ability to extend conjugation through both the bromo and ethynyl positions allows for the design of polymers and small molecules with tailored electronic and photophysical properties. Bromoderivatives of fused thiadiazoles are already recognized as important precursors for dyes in photovoltaic applications like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). By leveraging cross-coupling reactions, this compound could be used to synthesize donor-acceptor materials with small bandgaps, which are critical for efficient light harvesting and charge transport.
In the realm of chemical probe development , the molecule's structure is highly promising. The 1,3-thiazole scaffold is a known pharmacophore present in many biologically active molecules. The terminal alkyne provides a bio-orthogonal handle, enabling the use of click chemistry to attach the thiazole moiety to biomolecules for target identification and validation studies. The bromine atom offers a site for further diversification, allowing for the creation of a library of analogues to optimize binding affinity and selectivity for a specific biological target. This strategy is analogous to the optimization of fragment-derived hits in drug discovery, where a core scaffold is systematically modified to develop potent and selective chemical probes.
Interdisciplinary Research Opportunities
The full potential of this compound can best be realized through collaborative, interdisciplinary research.
Synthetic Chemistry & Materials Science: Synthetic organic chemists can focus on developing robust, scalable syntheses of the compound and its derivatives. In parallel, materials scientists can investigate the photophysical and electronic properties of these newly synthesized molecules, evaluating their performance in devices such as OLEDs, OFETs, and organic solar cells.
Medicinal Chemistry & Chemical Biology: Medicinal chemists can design and synthesize libraries of derivatives based on the this compound scaffold. These compounds can then be screened by chemical biologists and pharmacologists for activity against various disease targets, such as protein kinases or epigenetic reader proteins. The ethynyl group can be utilized for target engagement and imaging studies within cellular systems.
Computational Chemistry & Experimental Science: Computational chemists can perform in silico modeling to predict the electronic properties of derived materials or the binding modes of thiazole derivatives to biological targets. These theoretical insights can guide experimental efforts, accelerating the discovery and optimization process for both new materials and potential therapeutic agents.
By fostering these collaborations, the scientific community can systematically explore and harness the promising attributes of this compound, transforming it from a molecule of latent potential into a valuable tool for innovation.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-bromo-2-ethynyl-1,3-thiazole, and how do reaction conditions influence yield?
The synthesis typically involves bromination of pre-functionalized thiazole precursors. For example, bromine or brominating agents (e.g., NBS) in solvents like ethanol or acetic acid are used under controlled temperatures (60–80°C). Catalysts such as CuBr may enhance efficiency, as seen in analogous bromo-thiazole syntheses . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Evidence from related compounds shows yields ranging from 53% to 65% under optimized conditions, with impurities minimized via column chromatography or recrystallization .
Q. Q2. Which spectroscopic techniques are critical for verifying the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., ethynyl protons at δ ~2.5–3.5 ppm, bromine-induced deshielding) .
- IR Spectroscopy : Identification of ethynyl C≡C stretches (~2100–2260 cm⁻¹) and thiazole ring vibrations .
- Elemental Analysis : Validation of C, H, N, S, and Br content within ±0.4% of theoretical values .
Advanced Synthetic Design
Q. Q3. How can regioselectivity challenges during bromination of 2-ethynyl-1,3-thiazole derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., electron-withdrawing substituents) can guide bromine addition. For example, in analogous compounds, steric hindrance from bulky groups reduces undesired byproducts . Experimental validation via LC-MS or GC-MS is critical to confirm product purity .
Q. Q4. What solvent systems and catalysts improve coupling reactions involving the ethynyl group?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while Pd/Cu catalysts facilitate Sonogashira or click chemistry for ethynyl functionalization. For instance, DMSO at 80°C with Pd(PPh₃)₄ achieves >70% coupling efficiency in related thiazole-alkyne systems .
Biological Activity Profiling
Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram– bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts .
Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?
Systematic substitution of the ethynyl or bromine groups with halogens, alkyl chains, or aryl rings can modulate bioactivity. For example, replacing bromine with iodine in analogous thiazoles increases antibacterial potency due to enhanced lipophilicity . Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target interactions .
Structural and Computational Analysis
Q. Q7. What role does X-ray crystallography play in confirming the molecular geometry of this compound?
Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br: ~1.85–1.90 Å) and dihedral angles between the thiazole ring and substituents. Intermolecular interactions (e.g., π-π stacking, S···Br contacts) influence crystal packing and stability .
Q. Q8. How can molecular dynamics (MD) simulations predict solubility and membrane permeability?
MD simulations in explicit solvent models (e.g., water, lipid bilayers) calculate logP values and diffusion coefficients. For bromo-thiazoles, simulations reveal that ethynyl groups enhance membrane penetration via hydrophobic interactions .
Data Interpretation and Contradictions
Q. Q9. How should researchers address contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers alongside MTT) . Meta-analysis of published IC₅₀ values can identify trends .
Q. Q10. What strategies resolve inconsistencies in synthetic yields reported for similar compounds?
Reproduce reactions under identical conditions (solvent, catalyst loading, temperature). Use DOE (Design of Experiments) to isolate critical variables. For example, CuBr purity was shown to impact yields by >15% in bromo-thiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
